1-(3-fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
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Overview
Description
1-(3-fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is a complex organic compound that belongs to the class of triazolopyrazine derivatives.
Scientific Research Applications
1-(3-fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis.
Biological Research: The compound is used to investigate the mechanisms of enzyme inhibition and signal transduction pathways in cancer cells.
Industrial Applications: It serves as a building block for the synthesis of other biologically active compounds and pharmaceuticals.
Mechanism of Action
Target of Action
The compound (3-Fluoro-4-methoxyphenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a heterocyclic compound, specifically a triazole derivative . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .
Mode of Action
Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to changes in the function of the target, which can result in various biological effects.
Biochemical Pathways
Triazole derivatives have been found to show a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities exhibited by triazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine typically involves multiple steps, starting from commercially available reagents. One common approach involves the cyclization of intermediate compounds to form the triazolopyrazine core, followed by functionalization to introduce the desired substituents .
Cyclization: The initial step involves the formation of the triazolopyrazine core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(3-fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield corresponding aldehydes or acids, while substitution reactions can introduce various functional groups .
Comparison with Similar Compounds
Similar Compounds
Foretinib: A known c-Met and VEGFR-2 inhibitor with similar biological activity.
Triazolopyrazine Derivatives: Other derivatives with varying substituents that exhibit different levels of kinase inhibition and antiproliferative activities.
Uniqueness
1-(3-fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is unique due to its specific combination of substituents, which confer distinct biological activities and selectivity towards certain kinases. This makes it a valuable compound for targeted cancer therapy research .
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-12-21-22-17-16(20-5-6-25(12)17)23-7-9-24(10-8-23)18(26)13-3-4-15(27-2)14(19)11-13/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVKAUDQIFYLGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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